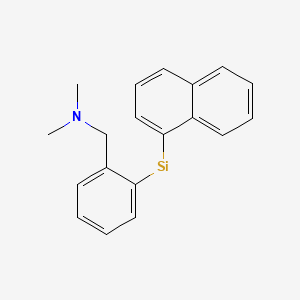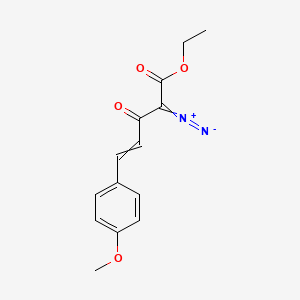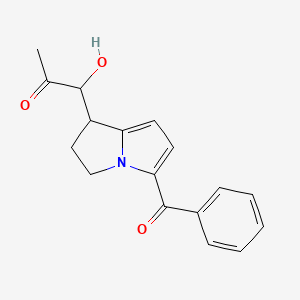
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group attached to a dihydro-pyrrolizin ring, which is further connected to a hydroxypropanone moiety. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a dihydro-pyrrolizin derivative, followed by the introduction of a hydroxypropanone group through a series of nucleophilic addition and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-2-propanone.
Reduction: Formation of 1-(5-Benzyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets and pathways. The benzoyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)propan-2-one: Similar structure but lacks the hydroxy group.
Ethyl (2S)-2-{[(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl]formamido}-3-methylbutanoate: Contains additional functional groups and a more complex structure.
Uniqueness
1-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one is unique due to the presence of both a benzoyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
89442-80-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C17H17NO3/c1-11(19)16(20)13-9-10-18-14(13)7-8-15(18)17(21)12-5-3-2-4-6-12/h2-8,13,16,20H,9-10H2,1H3 |
InChI Key |
WPWQJESRKTVASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
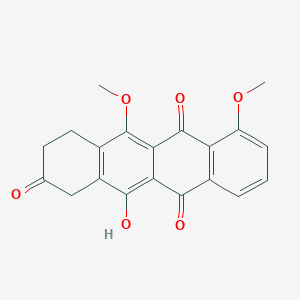
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
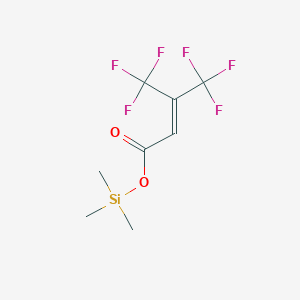
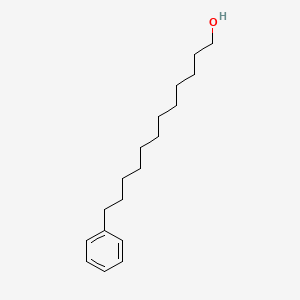
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
